Norazine
Overview
Description
Norazine, also known as 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-, is a chemical compound with the molecular formula C7H12ClN5. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norazine typically involves the reaction of cyanuric chloride with methylamine and isopropylamine. The process can be summarized in the following steps:
Step 1: Cyanuric chloride is reacted with methylamine in an aqueous medium to form 2-chloro-4,6-diamino-1,3,5-triazine.
Step 2: The intermediate product is then reacted with isopropylamine under controlled temperature and pH conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The process involves:
Reactor Setup: A continuous flow reactor is often used to maintain consistent reaction conditions.
Purification: The crude product is purified using techniques such as crystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Norazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Amine derivatives.
Substitution: Hydroxytriazine, alkoxytriazine, or thiotriazine derivatives.
Scientific Research Applications
Norazine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various triazine-based compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized as a stabilizer in the production of plastics and as a herbicide in agriculture.
Mechanism of Action
The mechanism of action of Norazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound primarily targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with the folate pathway, which is crucial for the synthesis of nucleotides, thereby exerting its cytotoxic effects on rapidly dividing cells.
Comparison with Similar Compounds
Norazine can be compared with other triazine-based compounds such as:
Atrazine: A widely used herbicide with similar structural features but different functional groups.
Simazine: Another herbicide with a similar triazine core but different substituents.
Cyanuric Acid: A triazine compound used in swimming pool maintenance.
Uniqueness of this compound:
Structural Differences: this compound has unique substituents (methyl and isopropyl groups) that differentiate it from other triazine compounds.
Applications: While other triazines are primarily used as herbicides, this compound’s applications extend to medicine and industrial uses, highlighting its versatility.
Biological Activity
Norazine, chemically known as 2-chloro-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, is a compound that has garnered attention due to its diverse biological activities. Its structure allows for interaction with various biological targets, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
This compound has the molecular formula and a molecular weight of 189.66 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with multiple biological pathways.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values for this compound against these cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 | 0.98 ± 0.08 |
MCF-7 | 1.05 ± 0.17 |
HeLa | 1.28 ± 0.25 |
These results indicate that this compound is a potent inhibitor of cell proliferation in vitro, comparable to established anticancer agents .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been found to inhibit c-Met and VEGFR-2 kinase activity, which are crucial for cancer cell proliferation and metastasis. The inhibition of these pathways leads to the induction of apoptosis in cancer cells, as evidenced by Western blot analyses showing alterations in apoptotic markers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various microbial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential utility in treating infections . The following table highlights some of the microbial strains tested against this compound:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung cancer cells and reported a dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze cell cycle progression and found that this compound treatment led to an accumulation of cells in the G0/G1 phase, indicating a halt in the cell cycle progression .
Case Study 2: Antimicrobial Effects
In another investigation focusing on its antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The study reported that this compound exhibited significant antibacterial activity, outperforming some conventional antibiotics .
Properties
IUPAC Name |
6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJYRZOFJHYOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062774 | |
Record name | 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3004-71-5 | |
Record name | 6-Chloro-N2-methyl-N4-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3004-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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